

Reproducibility of Afuresertib's Anti-Tumor Effects: A Comparative Guide

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Compound of Interest

Compound Name: Afuresertib

Cat. No.: B1139415

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Afuresertib (also known as GSK2110183) is an orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated anti-tumor activity in both preclinical models and clinical trials across a range of hematologic malignancies and solid tumors.[1][2][3][4][5][6][7] As a key node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway, AKT is a critical target in oncology drug development.[8] This guide provides a comparative overview of the reproducibility of **afuresertib**'s anti-tumor effects, with supporting data from various studies and comparisons to other notable AKT inhibitors where available.

In Vitro Efficacy: Potency and Cellular Effects

Afuresertib has shown potent inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3) with low nanomolar efficacy.[1][9] Its anti-proliferative effects have been documented across a wide array of cancer cell lines.

Comparative Inhibitory Potency

Inhibitor	Target	Ki (nM)	IC50 (nM)	Reference(s)
Afuresertib	AKT1	0.08	-	[1][9]
AKT2	2	-	[1][9]	
AKT3	2.6	-	[1][9]	
AKT1 E17K mutant	-	0.2	[9]	
Capivasertib	AKT1, AKT2, AKT3	Similar activity against all isoforms	-	[10][11]
Ipatasertib	Pan-AKT inhibitor	-	-	[12]

Anti-Proliferative Activity in Cancer Cell Lines

A direct comparison in gastric cancer cell lines demonstrated the relative potency of **afuresertib** and capivasertib.[13]

Cell Line	Afuresertib IC50 (μM)	Capivasertib IC50 (μM)	Reference(s)
Gastric Cancer Cell Line Panel	Varies	Varies	[13]

Note: Specific IC50 values for each gastric cancer cell line were presented graphically in the source and are summarized here to indicate a direct comparison was performed.

In broader studies, **afuresertib** has shown sensitivity in a significant portion of hematological cell lines (65% with EC50 < 1 μM) and a smaller fraction of solid tumor cell lines (21% with EC50 < 1 μM).[9]

In Vivo Anti-Tumor Activity

Preclinical xenograft models have been instrumental in demonstrating the in vivo anti-tumor effects of **afuresertib**. These studies have shown dose-dependent tumor growth inhibition in various cancer types.

Xenograft Model Efficacy

Cancer Type	Xenograft Model	Treatment	Tumor Growth Inhibition (TGI)	Reference(s)
Breast Cancer	BT474	Afuresertib (10, 30, 100 mg/kg daily)	8%, 37%, 61%	[1]
Ovarian Cancer	SKOV3	Afuresertib (10, 30, 100 mg/kg daily)	23%, 37%, 97%	[1]

Clinical Efficacy and Safety

Afuresertib has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other anti-cancer agents. Its clinical activity has been observed in various malignancies, establishing a reproducible, albeit modest, anti-tumor effect in certain patient populations.

Monotherapy Clinical Trial Results

Indication	Phase	Key Efficacy Results	Reference(s)
Hematologic Malignancies	I	3 partial responses and 3 minimal responses in multiple myeloma patients.	[2]
Langerhans Cell Histiocytosis	IIa	Overall response rate: 33% (treatment-naïve), 28% (recurrent/refractory).	[7]

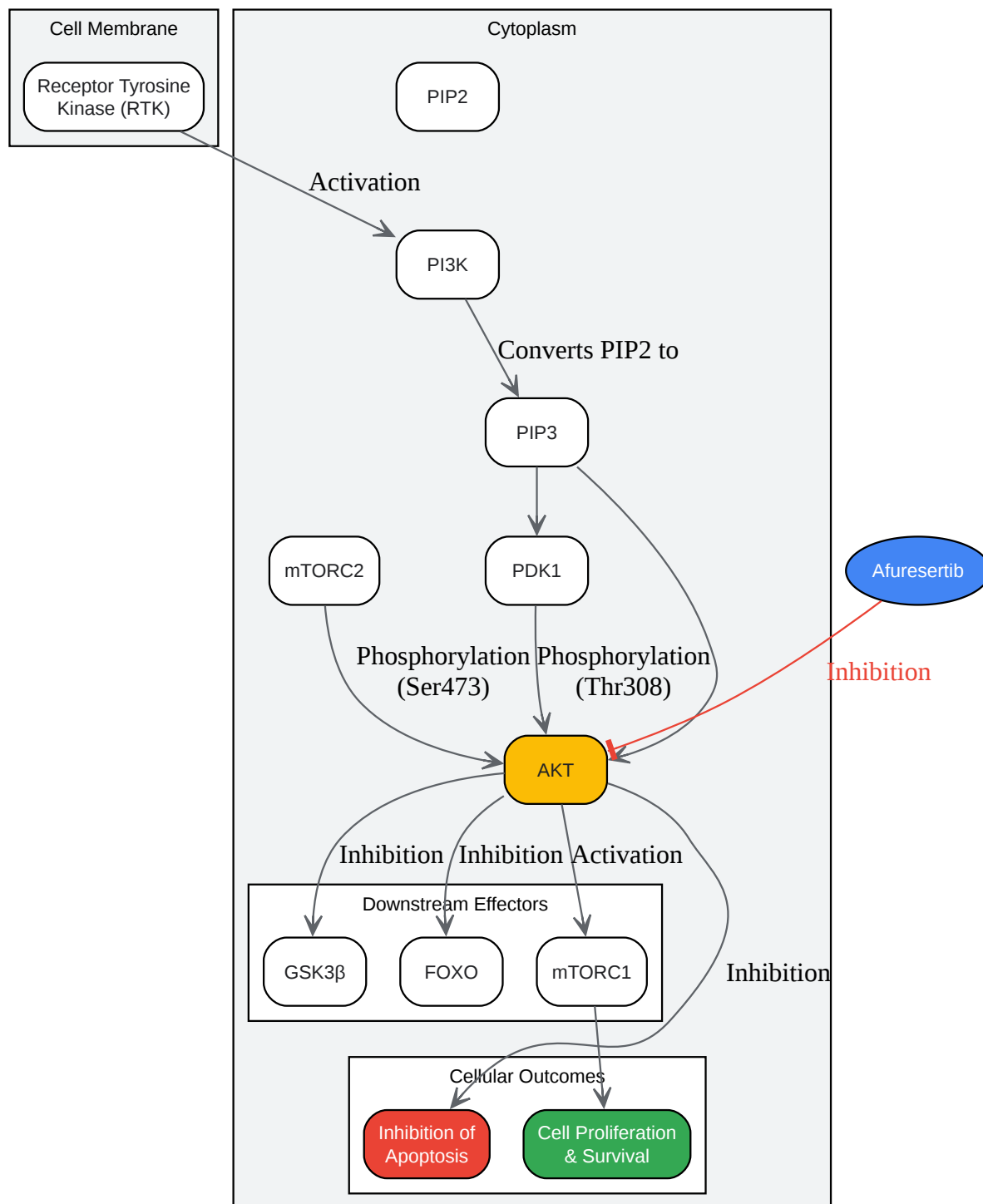
Combination Therapy Clinical Trial Results

The efficacy of **afuresertib** appears to be enhanced when used in combination with other therapies, a common strategy for targeted agents to overcome resistance.

Indication	Phase	Combination	Key Efficacy Results	Reference(s)
Platinum-Resistant Ovarian Cancer	Ib	Afuresertib + Paclitaxel + Carboplatin	ORR: 32.1% (RECIST 1.1); Median PFS: 7.1 months.	[3] [4] [5] [6]
Triple-Negative Breast Cancer	I	Afuresertib + LAE005 (anti-PD-L1) + Nab-paclitaxel	Preliminary anti-tumor efficacy observed.	

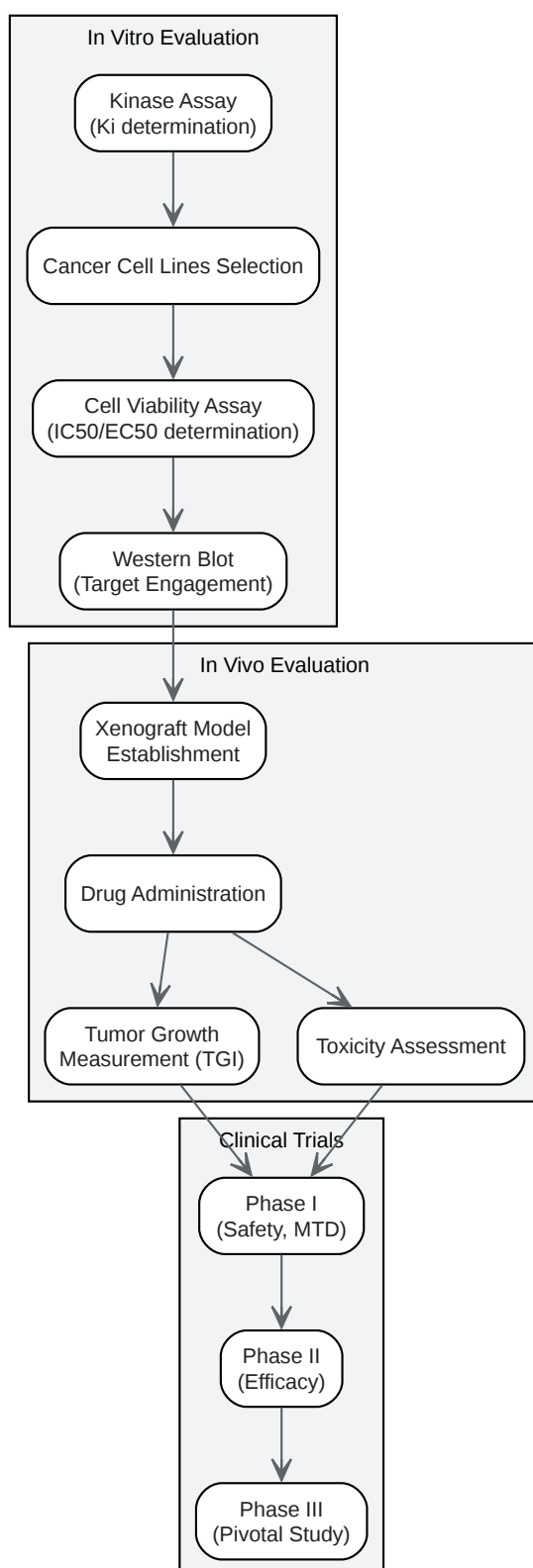
Signaling Pathway and Experimental Workflow

Afuresertib exerts its anti-tumor effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and growth.[\[8\]](#) The evaluation of **afuresertib** and its comparators typically follows a standardized preclinical workflow.



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Caption: PI3K/AKT Signaling Pathway Inhibition by **Afuresertib**.



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